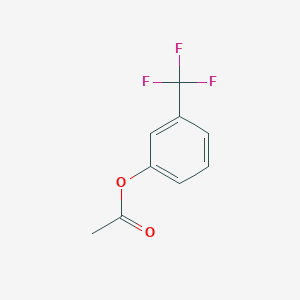

3-(Trifluoromethyl)phenyl acetate

Description

3-(Trifluoromethyl)phenyl acetate is an ester derivative where an acetate group is bonded to the phenyl ring at the meta position relative to a trifluoromethyl (-CF₃) substituent. For instance, derivatives like 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate (CAS 329930-23-6) and allyl acetates with trifluoromethylphenyl groups (e.g., 3i in ) demonstrate the versatility of this structural motif .

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAIJJMMUDSHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380812 | |

| Record name | 3-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-34-2 | |

| Record name | 3-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl acetate typically involves the acylation of 3-(trifluoromethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or a base like sodium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while reduction reactions can target the acetate group to yield alcohols.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Formation of substituted phenyl acetates.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds

Scientific Research Applications

3-(Trifluoromethyl)phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl acetate is primarily related to its ability to interact with biological targets through its trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to enzymes and receptors. The molecular pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetate Esters with Trifluoromethylphenyl Groups

*Note: Formula inferred from structural analogs in .

Key Observations:

- Synthetic Yields: Trifluoromethylphenyl-containing acetates often exhibit moderate to high yields (e.g., 24% for 3i, 95–98% for hydrazono derivatives).

- Isomerism : Allyl acetates like 3i demonstrate E/Z isomerism, impacting their reactivity and applications in catalysis .

- Solubility: Hydrazono derivatives show solubility in polar aprotic solvents (DMSO, chloroform), suggesting utility in solution-phase synthesis .

Functionalized Derivatives

- Ureido-Thiazole Acetates (): Ethyl 2-(4-((2-(4-(3-(3-CF₃-phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) achieves 92% yield, highlighting the -CF₃ group’s compatibility with multistep syntheses .

- Indole and Oxadiazole Derivatives (): 2-(3-CF₃-phenyl)indole (80% yield) and oxadiazoles (e.g., 3z, 99% yield) emphasize the role of -CF₃ in enhancing lipophilicity for pharmaceutical applications .

Biological Activity

3-(Trifluoromethyl)phenyl acetate (TFMPA) is an organofluorine compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This article explores the biochemical properties, mechanisms of action, and potential applications of TFMPA in various fields, including pharmaceuticals and agrochemicals.

- Chemical Formula : CHFO

- Molecular Weight : 220.15 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group (-CF) enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design and synthesis.

Target Interactions

TFMPA is known to participate in various biochemical reactions, particularly in the Suzuki–Miyaura coupling process, a key method for forming carbon–carbon bonds. The trifluoromethyl group enhances the compound's reactivity and selectivity in these reactions .

Enzymatic Interactions

Research indicates that TFMPA interacts with several enzymes, notably carbonyl reductases, which are crucial for synthesizing chiral alcohols. This interaction plays a significant role in pharmaceutical manufacturing, where such intermediates are highly sought after .

Cellular Effects

TFMPA has been shown to influence cellular processes by modulating cell signaling pathways and gene expression. It can alter the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it impacts cellular metabolism by affecting metabolic enzyme activity .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds containing trifluoromethyl groups. For instance, derivatives of TFMPA have exhibited selective activity against Chlamydia species, suggesting that the trifluoromethyl substitution is crucial for enhancing biological efficacy .

Table 1: Summary of Biological Activities

Pharmacokinetics

TFMPA is noted for its stability under standard laboratory conditions but may degrade over time or under extreme conditions (high temperature or pH). This stability contributes to its utility in long-term biological studies .

Applications in Scientific Research

The versatility of TFMPA extends across various fields:

- Pharmaceuticals : As a precursor in drug synthesis targeting neurological and inflammatory diseases.

- Agrochemicals : Utilized for developing pesticides and herbicides with enhanced efficacy due to its unique electronic properties.

- Material Science : Employed in creating specialty chemicals with high thermal stability and resistance to degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.